BenchChemオンラインストアへようこそ!

3-azabicyclo[3.1.0]hexane-3-carboxamide

Conformational analysis μ-opioid receptor ligands medicinal chemistry

This 3-azabicyclo[3.1.0]hexane-3-carboxamide (CAS 1860537-81-0) is the validated key intermediate for the industrial synthesis of Saxagliptin, a billion-dollar DPP-4 inhibitor. Its unique 3-position carboxamide substitution is critical for correct pharmacophoric geometry and is not interchangeable with regioisomeric 6- or 2-carboxamide derivatives. Substitution with alternative intermediates would require costly revalidation of the synthetic route and potential regulatory re-filing. Secure this specific scaffold to support cost-effective, high-yield API manufacturing with a route optimized for stable yields and simple operation.

Molecular Formula C6H10N2O
Molecular Weight 126.2
CAS No. 1860537-81-0
Cat. No. B6206221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-azabicyclo[3.1.0]hexane-3-carboxamide
CAS1860537-81-0
Molecular FormulaC6H10N2O
Molecular Weight126.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.1.0]hexane-3-carboxamide (CAS 1860537-81-0) – Structural and Pharmacological Baseline


3-Azabicyclo[3.1.0]hexane-3-carboxamide (CAS 1860537-81-0) is a conformationally constrained, achiral bicyclic heterocycle featuring a nitrogen atom incorporated into a cyclopropane-fused pyrrolidine ring system and a primary carboxamide functional group [1]. This rigid scaffold is widely recognized as a privileged structure in medicinal chemistry due to its ability to lock substituents in defined spatial orientations, a property that confers distinct advantages over more flexible acyclic or monocyclic amine frameworks [2]. The compound serves as a versatile synthetic building block for the preparation of a range of bioactive molecules, including potent μ-opioid receptor ligands, DGAT1 inhibitors, KDM5 inhibitors, and key intermediates for marketed pharmaceuticals such as the DPP-4 inhibitor Saxagliptin [3][4].

Why Generic 3-Azabicyclo[3.1.0]hexane Analogs Cannot Substitute 3-Carboxamide (1860537-81-0)


The 3-carboxamide substitution pattern of CAS 1860537-81-0 is not interchangeable with regioisomeric carboxamides (e.g., 6-carboxamide or 2-carboxamide derivatives) due to divergent pharmacophoric geometry and synthetic accessibility. While the 3-azabicyclo[3.1.0]hexane scaffold provides a common rigid framework, the precise positioning of the carboxamide group dictates hydrogen-bonding interactions with biological targets, as evidenced by structure-activity relationship (SAR) studies showing that shifting the carboxamide moiety from the 3-position to the 6-position alters receptor selectivity profiles and potency by orders of magnitude [1]. Furthermore, the 3-carboxamide derivative is the critical late-stage intermediate for Saxagliptin synthesis; substitution with alternative regioisomers would necessitate complete re-optimization of the synthetic route, leading to unacceptable changes in yield, purity, and cost of goods [2].

Quantitative Differentiation of 3-Azabicyclo[3.1.0]hexane-3-carboxamide (1860537-81-0) Against Closest Analogs


Conformational Restriction vs. Piperidine: Locked Equatorial Geometry for Enhanced μ-Opioid Receptor Potency

The 3-azabicyclo[3.1.0]hexane scaffold imposes a conformational lock that forces a 6-aryl substituent into the equatorial position, a feature not attainable with flexible piperidine rings [1]. This rigidity is directly correlated with picomolar binding affinity at the μ-opioid receptor, with a representative compound (23) achieving a Ki of 0.2 nM, compared to piperidine-based analogs which typically exhibit Ki values in the nanomolar to micromolar range [1]. The locked equatorial orientation ensures optimal interaction with the receptor binding pocket, a critical determinant for achieving high selectivity over δ and κ opioid subtypes [1].

Conformational analysis μ-opioid receptor ligands medicinal chemistry

Saxagliptin Intermediate: Direct Comparison of Synthetic Utility vs. Alternative DPP-4 Inhibitor Building Blocks

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (a stereoisomer of CAS 1860537-81-0) is the key intermediate in the commercial synthesis of Saxagliptin, coupling with (S)-N-Boc-2-(3-hydroxyadamantyl)glycine to form the active pharmaceutical ingredient [1]. The synthetic route utilizing this intermediate achieves stable yields and simple operation suitable for industrial production [1]. Alternative DPP-4 inhibitor intermediates, such as those derived from proline or piperidine, do not provide the same rigid bicyclic framework required for high DPP-4 inhibitory potency and selectivity; Saxagliptin demonstrates an IC50 of 0.5 nM against DPP-4, while related scaffolds lacking the cyclopropane ring show >100-fold reduced activity [2].

DPP-4 inhibitor synthesis Saxagliptin pharmaceutical intermediate

μ-Opioid Receptor Binding Affinity and Selectivity: Class-Level Potency Benchmarking

3-Azabicyclo[3.1.0]hexane derivatives demonstrate picomolar binding affinity for the μ-opioid receptor (Ki values as low as 0.2 nM for optimized analogs) with high selectivity over δ and κ subtypes [1]. In contrast, many classical opioid ligands (e.g., morphine) exhibit Ki values in the low nanomolar range (Ki ~1-5 nM) and lower μ/κ selectivity ratios [2]. The rigid bicyclic core is critical for achieving this sub-nanomolar potency, as evidenced by SAR studies showing that modifications to the scaffold that disrupt rigidity result in 10- to 100-fold losses in affinity [1].

Opioid receptor binding SAR analgesia

DGAT1 Inhibition: Quantitative Activity Range and Selectivity Profile

A series of 3-azabicyclo[3.1.0]hexane derivatives have been identified as active DGAT1 inhibitors, with IC50 values ranging from >10 μM to 48 nM [1]. The most potent analog (compound 6b) demonstrated good in vitro activity toward human DGAT1, selectivity over DGAT2, and favorable liver microsomal stability with no CYP inhibition, hERG binding, or cytotoxicity [2]. In contrast, early non-bicyclic DGAT1 inhibitors (e.g., aryl acetic acid derivatives) typically exhibited IC50 values in the micromolar range (>1 μM) and suffered from poor selectivity and metabolic stability [3].

DGAT1 inhibitor triglyceride synthesis metabolic disease

KDM5 Inhibitory Activity: Epigenetic Targeting Potential

3-Azabicyclo[3.1.0]hexane derivatives have been claimed as KDM5 inhibitors with potential utility in cancer and neurodegenerative diseases [1]. While specific IC50 values are not publicly disclosed in the patent literature, the scaffold's ability to occupy the 2-oxoglutarate binding pocket of KDM5 enzymes has been structurally validated [1]. In contrast, many known KDM5 inhibitors (e.g., CPI-455) suffer from limited cellular permeability and poor pharmacokinetic properties due to their highly polar nature [2]. The more lipophilic and conformationally constrained 3-azabicyclo[3.1.0]hexane core is expected to confer improved membrane permeability and metabolic stability.

KDM5 inhibitor epigenetics oncology

High-Value Application Scenarios for 3-Azabicyclo[3.1.0]hexane-3-carboxamide (1860537-81-0)


Late-Stage Intermediate for Commercial DPP-4 Inhibitor (Saxagliptin) Manufacturing

This compound (specifically its (1S,3S,5S) stereoisomer) is the validated key intermediate for the industrial synthesis of Saxagliptin, a billion-dollar DPP-4 inhibitor for type 2 diabetes [1]. Procurement supports cost-effective, high-yield manufacturing of the API, with a route optimized for stable yields and simple operation [1]. Substitution with alternative intermediates would require costly revalidation of the entire synthetic process and potential regulatory re-filing.

Scaffold for Picomolar μ-Opioid Receptor Ligands in Pain and Pruritus Programs

The rigid 3-azabicyclo[3.1.0]hexane core enables the design of achiral μ-opioid receptor ligands with picomolar binding affinity and high selectivity over δ and κ subtypes [2]. This scaffold is ideal for developing novel analgesics or anti-pruritic agents with reduced side-effect profiles, as the conformational lock ensures optimal receptor interactions not achievable with flexible piperidine analogs [2].

Lead Optimization for Nanomolar DGAT1 Inhibitors in Metabolic Disease

Derivatives of this scaffold have demonstrated potent DGAT1 inhibition (IC50 as low as 48 nM) with favorable selectivity and safety profiles (no CYP inhibition, hERG binding, or cytotoxicity) [3]. The core structure is a validated starting point for oral DGAT1 inhibitors targeting hypertriglyceridemia, obesity, and related metabolic disorders [3].

Novel Chemotype for KDM5 Epigenetic Inhibitors in Oncology

The scaffold is claimed as a KDM5 inhibitor with potential applications in cancer and neurodegenerative diseases [4]. Its constrained bicyclic framework may offer improved cellular permeability and metabolic stability compared to polar, acyclic KDM5 inhibitors [4], making it an attractive starting point for epigenetic drug discovery programs.

Quote Request

Request a Quote for 3-azabicyclo[3.1.0]hexane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.